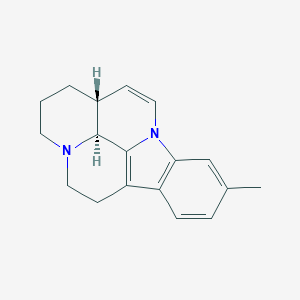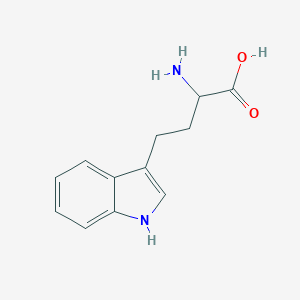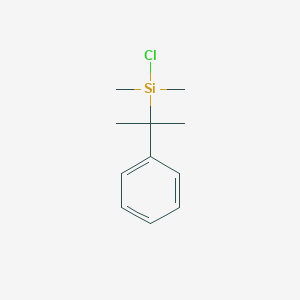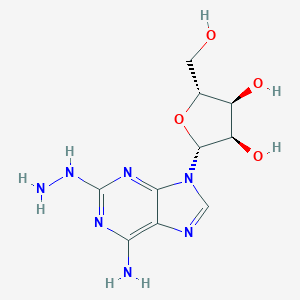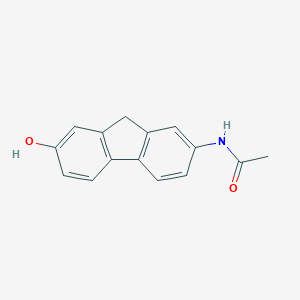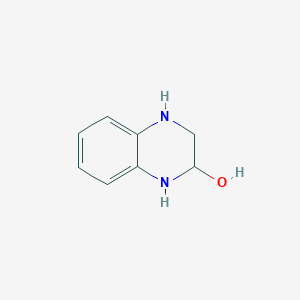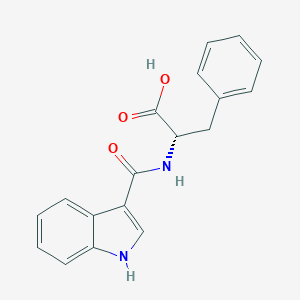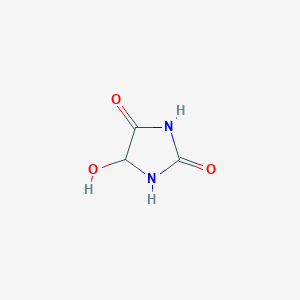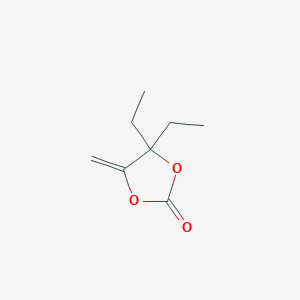
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one, also known as DMDO, is a cyclic organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. DMDO is a versatile oxidant that can be used in a variety of chemical reactions, including the oxidation of alcohols, alkenes, and sulfides. In
作用機序
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one acts as an oxidizing agent by transferring oxygen atoms to the substrate molecule. The mechanism of action involves the formation of an intermediate compound, which then reacts with the substrate molecule to form the oxidized product. The reaction is typically carried out in the presence of a solvent and a catalyst.
生化学的および生理学的効果
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one can cause skin irritation and may be toxic if ingested or inhaled. It is important to handle 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one with caution and to use appropriate safety precautions when working with it.
実験室実験の利点と制限
One of the major advantages of using 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one in lab experiments is its high selectivity and efficiency as an oxidant. 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one can selectively oxidize certain functional groups without affecting others, which makes it a useful tool in organic synthesis. However, 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one is also highly reactive and can be difficult to handle. It is important to use appropriate safety precautions when working with 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one.
将来の方向性
There are many potential future directions for research on 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one. One area of interest is the development of new synthetic methods using 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one as an oxidant. Another area of interest is the study of the biochemical and physiological effects of 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one, particularly its potential toxicity. Finally, there is potential for the development of new applications for 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one, such as in the synthesis of new pharmaceuticals or agrochemicals.
合成法
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one can be synthesized through a two-step process. The first step involves the reaction of diethyl malonate with paraformaldehyde in the presence of a Lewis acid catalyst to form 4,4-diethyl-5-hydroxymethylene-1,3-dioxolane-2-one. The second step involves the oxidation of the intermediate compound with Oxone® or potassium permanganate to form 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one.
科学的研究の応用
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one has been widely used in scientific research as an oxidant in organic synthesis. It has been used in the synthesis of a variety of compounds, including natural products, pharmaceuticals, and agrochemicals. 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one has also been used in the oxidation of alcohols to aldehydes and ketones, which is an important step in the synthesis of many organic compounds.
特性
CAS番号 |
111835-62-2 |
|---|---|
製品名 |
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one |
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
4,4-diethyl-5-methylidene-1,3-dioxolan-2-one |
InChI |
InChI=1S/C8H12O3/c1-4-8(5-2)6(3)10-7(9)11-8/h3-5H2,1-2H3 |
InChIキー |
HAVHQVKVFDVVAK-UHFFFAOYSA-N |
SMILES |
CCC1(C(=C)OC(=O)O1)CC |
正規SMILES |
CCC1(C(=C)OC(=O)O1)CC |
同義語 |
1,3-Dioxolan-2-one, 4,4-diethyl-5-methylene- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



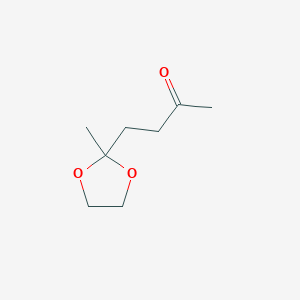
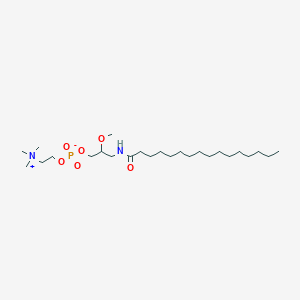
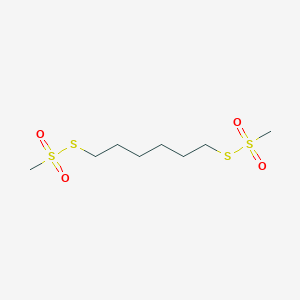
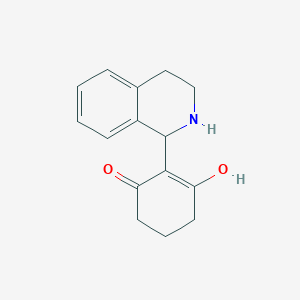
![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)
